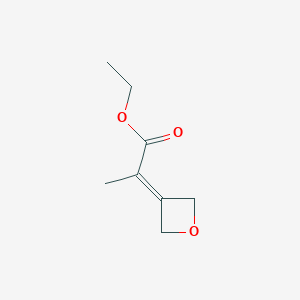
Ethyl 2-(oxetan-3-ylidene)propanoate
Cat. No. B1449308
Key on ui cas rn:
1467674-33-4
M. Wt: 156.18 g/mol
InChI Key: VSHJKTMCWDSHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09447080B2
Procedure details


To a solution of (i) (151 mg, 0.97 mmol) in EtOH (54 mL) was added 10% Pd/C (50 mg, 0.05 mmol). The reaction was degassed and purged with hydrogen at balloon pressure (×3) then stirred under hydrogen at RT for 16 h. The reaction mixture was filtered and the residue washed with acetonitrile (10 mL). The combined organics were concentrated in vacuo and the residue, (ii) (148 mg), was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:4][C:3](=[C:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:2]1>CCO.[Pd]>[O:1]1[CH2:2][CH:3]([CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4]1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred under hydrogen at RT for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with hydrogen at balloon pressure (×3)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed with acetonitrile (10 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organics were concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue, (ii) (148 mg), was used without further purification
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
